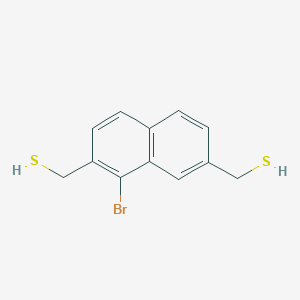![molecular formula C7H4ClN3O B14176247 1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro-](/img/structure/B14176247.png)
1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro-: is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro- typically involves the formation of the pyrazolopyridine core followed by the introduction of the chloro and carboxaldehyde substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 5-amino-3-chloropyrazole with 2-pyridinecarboxaldehyde in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 1H-Pyrazolo[3,4-C]pyridine-3-carboxylic acid, 5-chloro-.
Reduction: 1H-Pyrazolo[3,4-C]pyridine-3-methanol, 5-chloro-.
Substitution: 1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-methoxy-.
Aplicaciones Científicas De Investigación
1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the synthesis of dyes, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro- involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the chloro and carboxaldehyde groups can enhance its binding affinity and specificity towards certain enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazolo[3,4-B]pyridine-3-carboxaldehyde, 5-chloro-: Similar structure but different ring fusion pattern.
1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-bromo-: Similar structure but with a bromo substituent instead of chloro.
1H-Pyrazolo[3,4-C]pyridine-3-carboxylic acid, 5-chloro-: Oxidized form of the compound.
Uniqueness
1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro and carboxaldehyde groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C7H4ClN3O |
|---|---|
Peso molecular |
181.58 g/mol |
Nombre IUPAC |
5-chloro-2H-pyrazolo[3,4-c]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H4ClN3O/c8-7-1-4-5(2-9-7)10-11-6(4)3-12/h1-3H,(H,10,11) |
Clave InChI |
DFKBULNGSXZERR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CC2=NNC(=C21)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


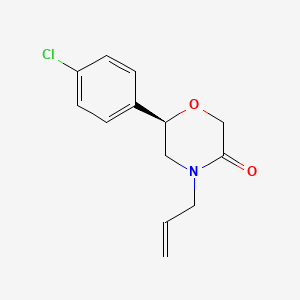
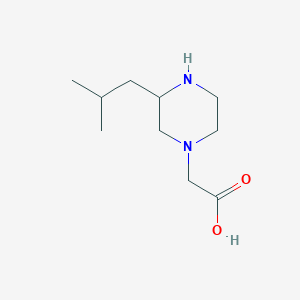
![2-Amino-5-{[(4-chloropyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14176175.png)
![4-(Cyclooct-1-en-1-yl)-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole](/img/structure/B14176176.png)
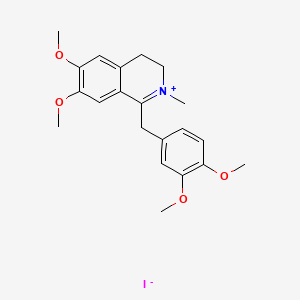


![N-Hydroxy-3-[(4-phenylbutyl)sulfamoyl]propanamide](/img/structure/B14176197.png)
![N-[([1,1'-Biphenyl]-2-yl)methyl]hepta-5,6-dienamide](/img/structure/B14176200.png)
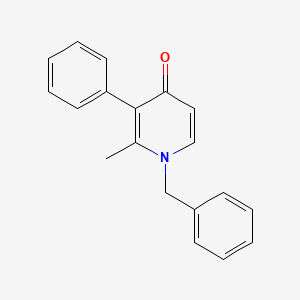
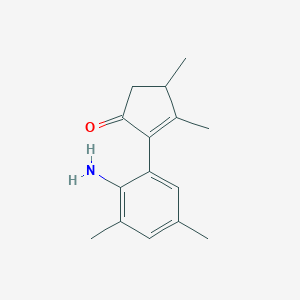
![Benzyl 2-methyl-2-[(pyridin-3-yl)oxy]propanoate](/img/structure/B14176210.png)
![N-(But-3-en-1-yl)-1-[(1R)-1-(naphthalen-1-yl)ethyl]-N-(2-phenylethyl)aziridine-2-carboxamide](/img/structure/B14176219.png)
